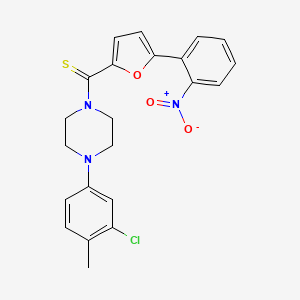
(4-(3-Chloro-4-methylphenyl)piperazin-1-yl)(5-(2-nitrophenyl)furan-2-yl)methanethione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-(3-Chloro-4-methylphenyl)piperazin-1-yl)(5-(2-nitrophenyl)furan-2-yl)methanethione is a useful research compound. Its molecular formula is C22H20ClN3O3S and its molecular weight is 441.93. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antidepressant and Antianxiety Activities
Research conducted by Kumar et al. (2017) explored a series of compounds related to (4-(3-Chloro-4-methylphenyl)piperazin-1-yl)(5-(2-nitrophenyl)furan-2-yl)methanethione, demonstrating antidepressant activities in animal models. This study utilized Porsolt’s behavioral despair (forced swimming) test on albino mice, indicating potential antidepressant effects. Additionally, significant antianxiety activity was observed in these compounds using the plus maze method (Kumar et al., 2017).
Antiviral and Antimicrobial Activities
A study by Reddy et al. (2013) synthesized new derivatives of piperazine, including compounds structurally similar to the specified chemical. These compounds were evaluated for their antiviral activity against Tobacco mosaic virus (TMV) and exhibited promising results. Additionally, potent antimicrobial activity was observed, highlighting the potential use of these compounds in combating various microbial infections (Reddy et al., 2013).
Anti-Tuberculosis Activity
Tangallapally et al. (2006) conducted a study on analogues of 5-nitro-furan-2-carboxylic acid 4-(4-benzyl-piperazin-1-yl)-benzylamide, which shares a similar chemical structure with the compound . Their research aimed to enhance bioavailability and resulted in some analogues showing superior anti-tuberculosis activity, improved absorption, and increased serum half-life (Tangallapally et al., 2006).
Anticancer Activity
Yurttaş et al. (2014) synthesized 1,2,4-triazine derivatives bearing a piperazine amide moiety, which is structurally related to the compound of interest. These derivatives showed potent anticancer activities against MCF-7 breast cancer cells, indicating the potential use of similar compounds in cancer treatment (Yurttaş et al., 2014).
Corrosion Inhibition
Research by Singaravelu et al. (2022) on compounds including [4-(4-aminobenzoyl) piperazin-1-yl) (furan-2-yl) methanone] and [4-(4-aminophenyl) piperazin-1-yl) (furan-2-yl) methanone] indicated significant corrosion inhibition efficiency on mild steel in an acidic medium. These findings suggest potential applications of related compounds in corrosion prevention (Singaravelu et al., 2022).
Safety and Hazards
Future Directions
Properties
IUPAC Name |
[4-(3-chloro-4-methylphenyl)piperazin-1-yl]-[5-(2-nitrophenyl)furan-2-yl]methanethione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20ClN3O3S/c1-15-6-7-16(14-18(15)23)24-10-12-25(13-11-24)22(30)21-9-8-20(29-21)17-4-2-3-5-19(17)26(27)28/h2-9,14H,10-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWWJQBAONRGTMC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2CCN(CC2)C(=S)C3=CC=C(O3)C4=CC=CC=C4[N+](=O)[O-])Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20ClN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-(4-Chlorophenyl)-3-{[4-(2-fluorophenyl)piperazino]methyl}imidazo[1,2-a]pyridine](/img/structure/B3016328.png)
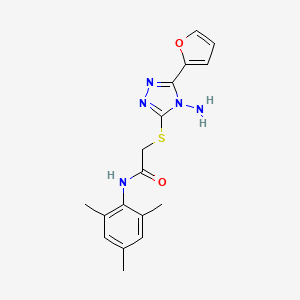
![2-(2-(4-(3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-oxoethyl)isoindoline-1,3-dione](/img/structure/B3016333.png)

![4-(1,7-dimethyl-3-(naphthalen-1-ylmethyl)-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)benzamide](/img/structure/B3016335.png)
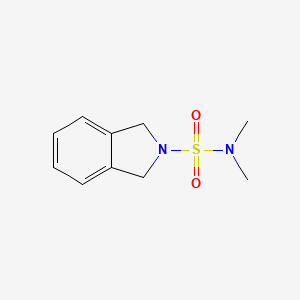
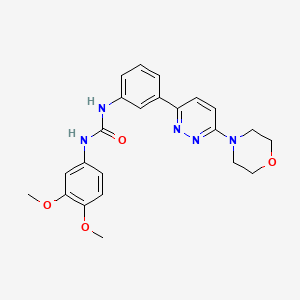
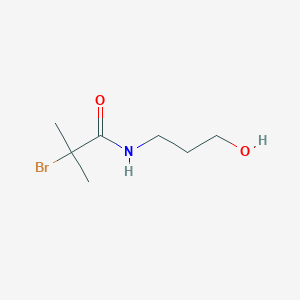
![N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-((4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide](/img/structure/B3016342.png)
![5-oxo-4-phenyl-4,5,6,7-tetrahydro-1H-cyclopenta[b]pyridine-2-carboxylic acid](/img/structure/B3016344.png)

![1-(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-phenylbutan-1-one](/img/structure/B3016348.png)
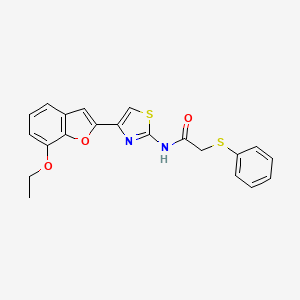
![3-chloro-N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-1-benzothiophene-2-carboxamide](/img/structure/B3016350.png)
